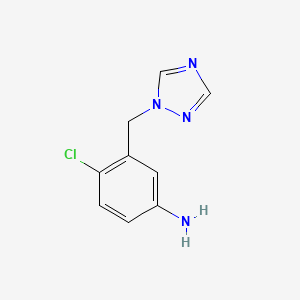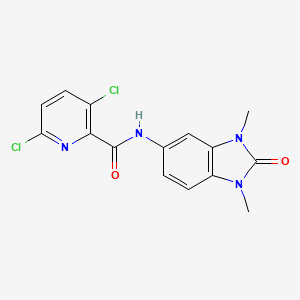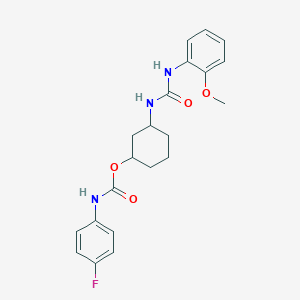
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-465, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
作用機序
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the enzyme sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that play a role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate increases the levels of EETs, leading to the observed anti-inflammatory, analgesic, and anti-hypertensive effects.
Biochemical and Physiological Effects:
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to improve endothelial function and reduce blood pressure.
実験室実験の利点と制限
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of EETs in various biological processes. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is also relatively stable and can be used in in vitro and in vivo experiments. However, one limitation of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is its low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is its potential in the treatment of cancer. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the development of more potent and selective sEH inhibitors. Finally, the use of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate in combination with other drugs or therapies is an area of potential future research.
合成法
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves the reaction of 3-(2-methoxyphenyl) urea with cyclohexyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexylurea. This compound is then reacted with 4-fluorophenyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. The final product is obtained through purification by column chromatography.
科学的研究の応用
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-hypertensive effects. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been investigated for its potential in the treatment of cardiovascular diseases, diabetes, and cancer. The compound has been shown to improve insulin sensitivity and reduce inflammation in diabetic mice. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to reduce blood pressure in hypertensive rats.
特性
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-19-8-3-2-7-18(19)25-20(26)23-16-5-4-6-17(13-16)29-21(27)24-15-11-9-14(22)10-12-15/h2-3,7-12,16-17H,4-6,13H2,1H3,(H,24,27)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNDJUCJKZMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)
![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)
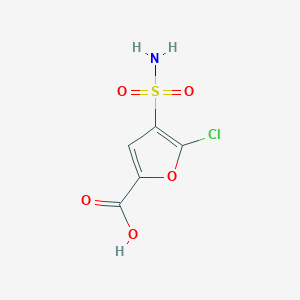
![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)

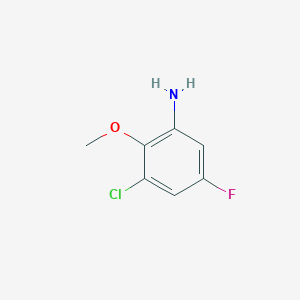
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)
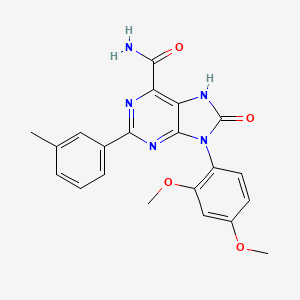
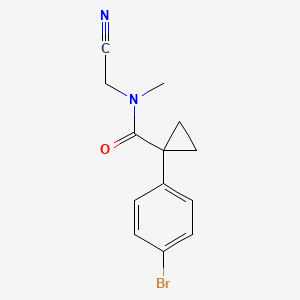
![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)

